molecular formula C15H21N3O3 B15036957 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide

2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide

Cat. No.: B15036957
M. Wt: 291.35 g/mol
InChI Key: UZQRPQSCFOSXGG-GZTJUZNOSA-N
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Description

1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a butoxyphenyl group and a hydrazinecarbonyl moiety, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE generally involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is typically carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE include other Schiff base hydrazones such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-ethyloxamide

InChI

InChI=1S/C15H21N3O3/c1-3-5-10-21-13-8-6-12(7-9-13)11-17-18-15(20)14(19)16-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,19)(H,18,20)/b17-11+

InChI Key

UZQRPQSCFOSXGG-GZTJUZNOSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC

Origin of Product

United States

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